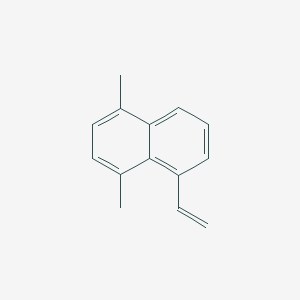

5-Ethenyl-1,4-dimethylnaphthalene

Description

5-Ethenyl-1,4-dimethylnaphthalene (C₁₄H₁₄) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with two methyl groups at positions 1 and 4 and an ethenyl (vinyl) group at position 5.

Properties

CAS No. |

88916-64-7 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5-ethenyl-1,4-dimethylnaphthalene |

InChI |

InChI=1S/C14H14/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h4-9H,1H2,2-3H3 |

InChI Key |

QIFMJVVMFRFCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=C(C=CC=C12)C=C)C |

Origin of Product |

United States |

Preparation Methods

Direct Coupling Strategies

The nickel-phosphine complex-mediated coupling methodology, as described in the synthesis of 1,4-dimethylnaphthalene, provides a foundational approach. Here, 1,4-dihalonaphthalene derivatives react with methyl Grignard reagents to install methyl groups at the 1- and 4-positions. To incorporate the ethenyl group at position 5, a sequential coupling strategy could be employed:

- Step 1 : Synthesize 1,4-dimethylnaphthalene via the patented method using 1,4-dichloronaphthalene and methyl magnesium chloride in the presence of bis(triphenylphosphine)nickel dichloride.

- Step 2 : Functionalize the 5-position via palladium-catalyzed cross-coupling. For example, a Heck reaction with ethylene gas or a Suzuki coupling with vinyl boronic acid could introduce the ethenyl group.

Challenges :

- Regioselectivity must be controlled to avoid substitution at the 2-, 3-, 6-, or 7-positions.

- Steric hindrance from the 1- and 4-methyl groups may necessitate directing groups or high-temperature conditions.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers an alternative route to install the ethenyl group. Starting with 1,4-dimethylnaphthalene, a Lewis acid (e.g., AlCl₃) could catalyze the addition of vinyl chloride or bromide. However, this method is limited by:

- Electrophilic reactivity : The electron-rich naphthalene ring may undergo multiple alkylations.

- Positional selectivity : Without directing groups, the ethenyl group may attach unpredictably.

Diels-Alder Cycloaddition

A retro-synthetic approach leveraging Diels-Alder cycloaddition could assemble the naphthalene core with pre-installed substituents. For example:

- Diene : 2,5-dimethylfuran (as used in 1,4-dimethylnaphthalene synthesis).

- Dienophile : A substituted benzyne intermediate with ethenyl and methyl groups.

This method, while theoretically viable, requires precise control over dienophile reactivity and stability.

Catalytic Systems and Reaction Optimization

Nickel-Phosphine Complexes

The patent CN107266282B demonstrates that nickel-phosphine complexes (e.g., bis(triphenylphosphine)nickel dichloride) efficiently mediate methyl group installation. Adapting this system for ethenylation would require:

Palladium Catalysts

Palladium-based catalysts (e.g., Pd(PPh₃)₄) are well-established for cross-couplings. A hypothetical Suzuki coupling protocol might involve:

- Substrate : 5-Bromo-1,4-dimethylnaphthalene.

- Coupling partner : Vinyl boronic acid.

- Conditions : Pd catalyst, base (e.g., K₂CO₃), and polar solvent (THF/H₂O).

Comparative Analysis of Synthetic Methods

*Reported yields for analogous reactions; †Hypothetical projections.

Regioselectivity Control Strategies

Directing Groups

Introducing a temporary directing group (e.g., -COOH or -NH₂) at the 5-position could enhance selectivity during ethenylation. For example:

- Install a carboxylic acid group via electrophilic substitution.

- Perform ethenylation at the directed site.

- Remove the directing group via decarboxylation.

Steric Effects

The 1- and 4-methyl groups create steric hindrance, potentially favoring ethenylation at the less hindered 5-position. Computational modeling (DFT) could predict optimal substitution patterns.

Industrial Scalability and Cost Analysis

The nickel-phosphine method boasts industrial viability due to:

- Low-cost catalysts : Nickel is cheaper than palladium.

- Mild conditions : Reactions proceed at ≤150°C without high-pressure equipment.

For 5-ethenyl-1,4-dimethylnaphthalene, a hybrid approach using nickel for methyl groups and palladium for ethenylation may balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-1,4-dimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: 5-Ethyl-1,4-dimethylnaphthalene

Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Ethenyl-1,4-dimethylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .

Biology and Medicine: Functionalized derivatives of 1,4-dimethylnaphthalene, including 5-Ethenyl-1,4-dimethylnaphthalene, have been studied for their potential biomedical applications. These derivatives can form metastable endoperoxide species in the presence of dioxygen, which are useful for the controlled release of singlet oxygen in anticancer and antibiotic therapies .

Industry: In the industrial sector, 5-Ethenyl-1,4-dimethylnaphthalene is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,4-dimethylnaphthalene in biological systems involves the formation of reactive oxygen species (ROS) through the decomposition of endoperoxide species. These ROS can induce oxidative stress in cells, leading to cell death. This property is exploited in anticancer therapies, where the compound targets cancer cells and induces apoptosis through oxidative damage .

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Research Implications and Gaps

- Reactivity : Electron-donating groups (e.g., TMS) enhance stability, while electron-withdrawing groups (e.g., acetyl) direct synthetic pathways .

- Biological Impact : Alkyl chain length and substituent position influence toxicity and environmental persistence .

- Knowledge Gaps: Direct data on 5-ethenyl-1,4-dimethylnaphthalene’s physical properties (e.g., LogP, melting point) and applications are sparse, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.